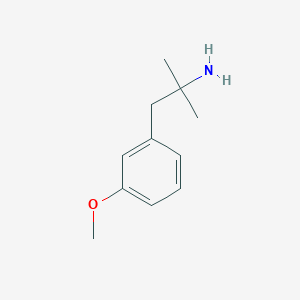

1-(3-Methoxyphenyl)-2-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHRFCFPPSHSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278996 | |

| Record name | 3-Methoxy-α,α-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198226-66-3 | |

| Record name | 3-Methoxy-α,α-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198226-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α,α-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methoxyphenyl 2 Methylpropan 2 Amine and Key Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, the primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the phenyl ring to the propan-2-amine backbone.

A logical retrosynthetic approach involves disconnecting the C-N bond, which corresponds to established and reliable reactions. amazonaws.com This leads to two key synthons: a 1-(3-methoxyphenyl)-2-methylpropan-2-yl cation and an amino anion equivalent. A further disconnection of the C-C bond between the aromatic ring and the aliphatic chain suggests precursors such as a 3-methoxyphenyl (B12655295) organometallic reagent and a 2-methyl-2-aminopropanal or a related electrophile. This systematic deconstruction allows for the identification of plausible forward synthetic pathways. scitepress.orge3s-conferences.org

Classical and Modern Approaches to Amine Synthesis

The formation of the amine functional group is a critical step in the synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine. Several classical and modern methods are employed to achieve this transformation efficiently.

Reductive Amination Strategies

Reductive amination is a widely used method for synthesizing amines from aldehydes or ketones. libretexts.orglibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.comorganic-chemistry.org

In the context of synthesizing 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, a precursor ketone, 1-(3-methoxyphenyl)-2-methylpropan-1-one, can be reacted with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas over a nickel catalyst to yield the target primary amine. libretexts.org This method offers a direct route to the desired product.

| Reductive Amination Overview | |

| Reaction Type | Reductive Amination |

| Key Transformation | Ketone/Aldehyde to Amine |

| Common Reducing Agents | Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3), H2/Catalyst |

| Intermediate | Imine |

Mannich Reaction Pathways

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. wikipedia.orgbeilstein-journals.org This reaction is instrumental in producing β-amino carbonyl compounds, which are valuable precursors to more complex amines. wikipedia.org The reaction can be catalyzed by either acid or base, with the mechanism proceeding through the formation of an iminium ion. wikipedia.orgnih.gov

For the synthesis of a precursor to 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, 1-(3-methoxyphenyl)propan-1-one can be reacted with paraformaldehyde and dimethylamine (B145610) in the presence of an L-proline catalyst. chemicalbook.com This specific example of an asymmetric Mannich reaction can yield the (S)-enantiomer of the β-amino ketone, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, with high yield and enantiomeric excess. chemicalbook.com

| Mannich Reaction Conditions for β-Amino Ketone Synthesis | |||||

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| L-Proline | Ethanol | 77 | 36 | 93.2 | 97 |

| ZnCl₂ | Toluene | 110 | 24 | 88 | 0 (racemic) |

| H₂SO₄ | THF | 65 | 18 | 85 | 0 (racemic) |

Grignard Reagent Applications

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form carbon-carbon bonds. byjus.comlibretexts.org They react with a variety of electrophiles, including carbonyl compounds. byjus.com The reaction of a Grignard reagent with an aldehyde or ketone is a fundamental method for synthesizing alcohols. libretexts.orgmnstate.edu

In a synthetic route towards 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, a Grignard reagent can be employed to construct the carbon skeleton. For instance, 3-methoxyphenylmagnesium bromide can be reacted with isobutyraldehyde (B47883) to form the intermediate alcohol, 1-(3-methoxyphenyl)-2-methylpropan-1-ol. nih.gov This alcohol can then be converted to the target amine through subsequent functional group transformations. The use of Weinreb amides in conjunction with vinyl Grignard reagents also provides an efficient route to β-aminoketones. organic-chemistry.org

Asymmetric Transfer Hydrogenation for Stereocontrol

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. scholaris.ca This method typically utilizes a metal catalyst with a chiral ligand and a hydrogen donor, such as formic acid or isopropanol. scholaris.ca

While direct asymmetric hydrogenation of imines can be challenging due to substrate instability and potential catalyst poisoning by the product amine, ATH offers a milder alternative. scholaris.ca For the synthesis of enantiomerically enriched 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, a precursor imine can be subjected to ATH using a suitable chiral catalyst, such as a ruthenium or iridium complex. This approach allows for the establishment of the desired stereocenter with high enantioselectivity.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of a single enantiomer of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is often crucial for its intended application. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to create the desired stereoisomer directly. Asymmetric Mannich reactions, as previously mentioned, can provide enantioenriched β-amino ketone precursors. chemicalbook.com Another approach involves the use of chiral auxiliaries. For example, an oxazolidinone chiral auxiliary can be used to direct the alkylation of an enolate, establishing the desired stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral amine.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid, to form diastereomeric salts. evitachem.com These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. For instance, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one can be resolved using L-dibenzoyl tartaric acid to achieve an enantiomeric excess of over 99%. chemicalbook.com

| Chiral Auxiliaries in Target Amine Synthesis | ||||

| Auxiliary Type | Example | Reaction | ee (%) | Recovery Yield (%) |

| Amino Acid Derivative | L-Proline | Mannich Aminomethylation | 97 | >90 |

| Oxazolidinone | (S)-4-Phenyl | Enolate Alkylation | >99 | 85–92 |

| Sultam | Camphorsultam | Michael Addition | 90–95 | 80–88 |

| BINOL | (R)-BINOL | Phosphonate Coupling | 64–86 | 75–82 |

| After resolution |

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely utilized method for the resolution of racemic amines. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orgrsc.org This difference allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. wikipedia.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-tartaric acid (DBTA) and di-p-toluoyl-tartaric acid (DPTA). psu.edu For instance, in the synthesis of a related precursor, (2S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone, L-dibenzoyl tartaric acid was effectively used as the resolving agent. chemicalbook.com The racemic aminoketone, when treated with L-dibenzoyl tartaric acid in acetone, formed a diastereomeric salt that could be isolated through crystallization. Subsequent treatment of the purified salt with a base, such as sodium hydroxide, yielded the aminoketone with a high enantiomeric excess (ee) of 99.5%. chemicalbook.com

The efficiency of this separation is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions such as temperature and time. gavinpublishers.com

Table 1: Example of Diastereomeric Salt Resolution for a Key Precursor

| Racemic Compound | Resolving Agent | Solvent | Key Steps | Outcome | Reference |

|---|---|---|---|---|---|

| (2S/2R)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone | L-dibenzoyl tartaric acid | Acetone | 1. Salt formation at 40°C. 2. Slow cooling to 5°C and stirring. 3. Filtration of the diastereomeric salt. 4. Liberation of the free amine with NaOH. | (2S)-enantiomer obtained with 99.5% ee. | chemicalbook.com |

| (±)-(1-methyl-2-phenyl)-ethylamine | (-)-Tartaric acid | Isopropyl alcohol (IPA) / Water | 1. Dissolution of racemate in IPA/HCl. 2. Addition of tartaric acid to the hot mixture. 3. Quick filtration of the diastereomeric salt. | (-)-enantiomer obtained with 83.5% ee initially, purified to 95% ee. | gavinpublishers.com |

Chiral Catalyst-Mediated Enantioselective Synthesis

Modern synthetic chemistry often favors asymmetric catalysis to produce enantiomerically enriched compounds directly, avoiding the potential 50% loss of material inherent in classical resolution. wikipedia.org These methods utilize a small amount of a chiral catalyst to steer a reaction towards the formation of one specific enantiomer.

One prominent method for synthesizing chiral amines is the asymmetric transfer hydrogenation of imines. This approach involves the reduction of a prochiral imine using a hydrogen source, such as isopropyl alcohol, in the presence of a chiral metal catalyst. orgsyn.org Ruthenium complexes bearing chiral ligands are commonly employed for this purpose. For example, N-(tert-butylsulfinyl)imines can be prepared from a ketone and a chiral sulfinamide. The subsequent reduction of the C=N double bond is guided by the chiral catalyst, leading to a highly enantiomerically enriched amine. orgsyn.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. dicp.ac.cn Chiral phosphoric acids, for instance, can catalyze the asymmetric addition of nucleophiles to in situ generated reactive species. dicp.ac.cn Similarly, chiral thiourea (B124793) catalysts can activate iminium ions for enantioselective additions of nucleophiles like allylsilanes, yielding chiral amines. nih.gov These catalytic systems rely on the formation of specific noncovalent interactions, such as hydrogen bonding, between the catalyst and the substrate to achieve high levels of stereocontrol. nih.gov

Table 2: Overview of Chiral Catalytic Strategies for Amine Synthesis

| Catalytic Method | Catalyst Type | Substrate Type | General Principle | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex (e.g., [RuCl₂(p-cymene)]₂ with a chiral ligand) | N-Sulfinylimines | Enantioselective reduction of the imine C=N bond using a hydrogen donor. | orgsyn.org |

| Organocatalysis | Chiral Phosphoric Acid | Tertiary Alcohols (generating carbocations) | In situ generation of a reactive intermediate followed by a stereoselective conjugate addition. | dicp.ac.cn |

| Organocatalysis | Chiral Thiourea | Acetals (generating iminium ions) | Generation of an iminium ion which is then trapped by a nucleophile in an enantioselective manner. | nih.gov |

Precursor Chemistry and Intermediate Transformations

The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine relies on the availability of suitable precursors and the efficient transformation of key intermediates. The specific structure of the target molecule, featuring a neopentyl amine adjacent to a methoxy-substituted phenyl ring, dictates the choice of starting materials and synthetic routes.

A common precursor for the amine is the corresponding nitrile, 2-(3'-Methoxyphenyl)-2-methylpropionitrile. This nitrile can be synthesized and then reduced to form the primary amine. The reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) is a standard transformation, which can be achieved using reducing agents like borane-tetrahydrofuran (B86392) complex (borane-THF). chemicalbook.com The reaction proceeds by adding the borane (B79455) solution to the nitrile at a controlled temperature, followed by a workup to yield the desired amine, 2-(3-methoxyphenyl)-2-methylpropan-1-amine, a structural isomer of the title compound. chemicalbook.com

Another important class of intermediates is aminoketones. For example, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one is a key intermediate in the synthesis of related pharmaceutical compounds. chemicalbook.comgoogle.com Its synthesis can be accomplished via a Mannich reaction. This reaction involves the aminomethylation of an enolizable ketone, in this case, m-methoxyphenylpropan-1-one, using formaldehyde and a secondary amine like dimethylamine, often catalyzed by an amino acid such as L-proline. chemicalbook.com This specific example highlights an asymmetric Mannich reaction, where the chiral catalyst L-proline induces enantioselectivity, leading to an initial enantiomeric excess of 97%, which is further enhanced by diastereomeric salt resolution. chemicalbook.com

The formation of imine intermediates is also a crucial step in several synthetic strategies. orgsyn.org For instance, N-(tert-butylsulfinyl)imines are prepared through the condensation of a ketone with (R)- or (S)-2-methylpropane-2-sulfinamide. orgsyn.org This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), which facilitates the dehydration process to form the C=N bond. orgsyn.org These chiral sulfinylimines then serve as the direct precursors for asymmetric reduction to the final chiral amines.

Table 3: Key Precursors and Their Transformations

| Precursor/Intermediate | Starting Material(s) | Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-(3'-Methoxyphenyl)-2-methylpropionitrile | Not specified | Nitrile Reduction | Borane-THF, Methanol | 2-(3-methoxyphenyl)-2-methylpropan-1-amine | chemicalbook.com |

| (S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone | m-methoxyphenylpropan-1-one, paraformaldehyde, dimethylamine | Asymmetric Mannich Reaction | L-proline | (S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone | chemicalbook.com |

| N-[1-Phenylethylidene]-2-methylpropane-2-sulfinamide | Acetophenone, 2-methylpropane-2-sulfinamide | Imine Formation | Titanium(IV) ethoxide | N-(tert-butylsulfinyl)imine | orgsyn.org |

Advanced Analytical Characterization and Purity Assessment in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: The proton NMR spectrum of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 3-methoxyphenyl (B12655295) ring are expected to appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm. A sharp singlet corresponding to the three methoxy (B1213986) (-OCH₃) protons should be observed around δ 3.8 ppm. rsc.orgmdpi.com The two benzylic protons (Ar-CH₂-) would likely appear as a singlet further downfield than typical alkyl protons due to the influence of the adjacent aromatic ring. The six protons of the two methyl groups (-C(CH₃)₂) are chemically equivalent and should produce a sharp singlet. The two amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons are expected to produce several signals in the δ 110-160 ppm region. libretexts.org The carbon of the methoxy group is anticipated to resonate around δ 55 ppm. mdpi.com The benzylic carbon (Ar-CH₂) and the quaternary carbon attached to the amine group will appear in the aliphatic region, with the latter being more downfield. wisc.edu The equivalent methyl group carbons will give rise to a single signal in the upfield region of the spectrum. libretexts.org

Predicted NMR Data for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aromatic H | 6.7 - 7.3 | Multiplet | 4 protons on the benzene (B151609) ring. |

| ¹H NMR | -OCH₃ | ~3.8 | Singlet | 3 protons of the methoxy group. rsc.org |

| ¹H NMR | Ar-CH₂- | ~2.7 | Singlet | 2 benzylic protons. |

| ¹H NMR | -C(CH₃)₂ | ~1.1 | Singlet | 6 protons from two equivalent methyl groups. |

| ¹H NMR | -NH₂ | Variable (e.g., 0.5-3.0) | Broad Singlet | 2 amine protons; shift and width are concentration/solvent dependent. |

| ¹³C NMR | Aromatic C-O | ~159 | - | Quaternary carbon attached to the methoxy group. |

| ¹³C NMR | Aromatic C | 110 - 140 | - | 5 other aromatic carbons. wisc.edu |

| ¹³C NMR | -OCH₃ | ~55 | - | Methoxy carbon. mdpi.com |

| ¹³C NMR | -C(CH₃)₂NH₂ | ~50 | - | Quaternary carbon bearing the amine and methyl groups. |

| ¹³C NMR | Ar-CH₂- | ~48 | - | Benzylic carbon. |

| ¹³C NMR | -C(CH₃)₂ | ~25 | - | Two equivalent methyl carbons. |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, the spectrum would be characterized by several key absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info A moderate to strong N-H bending (scissoring) vibration should be visible around 1580-1650 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic parts of the molecule would appear just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring will also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of the aliphatic amine and the C-O stretching of the aryl ether would be found in the fingerprint region (1000-1300 cm⁻¹). nist.gov

Predicted IR Absorption Bands for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (two bands expected) docbrown.info |

| 2850 - 3100 | C-H Stretch | Aromatic and Aliphatic |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The principal chromophore in 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is the methoxy-substituted benzene ring. Simple alkyl amines typically absorb below 200 nm, which is often outside the standard analytical window. nist.gov However, the presence of the aromatic ring leads to characteristic π → π* transitions. Compared to benzene, the alkylamine and methoxy substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, the molecular formula is C₁₁H₁₇NO, corresponding to a monoisotopic mass of 179.13101 Da. uni.lu In positive ion mode, HRMS would detect the protonated molecule, [M+H]⁺, with a predicted m/z of 180.13829. uni.lu The high accuracy of this measurement allows for the confident confirmation of the compound's elemental composition.

Predicted HRMS Data for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | uni.lu |

| Monoisotopic Mass | 179.13101 Da | uni.lu |

| Predicted [M+H]⁺ | 180.13829 m/z | uni.lu |

| Predicted [M+Na]⁺ | 202.12023 m/z | uni.lu |

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, making it ideal for the analysis of compounds in complex matrices and for structural confirmation. nih.govmhlw.go.jp In an LC-MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 180.1) is selected and subjected to collision-induced dissociation (CID) to generate a unique pattern of product ions. nih.gov

The fragmentation of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is expected to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The most likely fragmentation pathway involves the cleavage between the benzylic carbon and the quaternary carbon, leading to the formation of a stable 3-methoxybenzyl cation (m/z 121.1). This fragment is characteristic of many phenethylamine (B48288) derivatives. Another significant fragmentation would be the loss of the amine group. The specific transitions from the precursor ion to these product ions can be monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and purity verification of volatile and semi-volatile compounds like 1-(3-Methoxyphenyl)-2-methylpropan-2-amine. The gas chromatograph separates the compound from any impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions.

The electron ionization (EI) mass spectrum of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is characterized by specific fragmentation patterns that provide a molecular fingerprint. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.26 g/mol ). nih.gov A key fragmentation process for aliphatic amines is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, this would involve the cleavage between the Cα and Cβ carbons of the propane (B168953) chain.

Another characteristic fragmentation pathway involves the loss of a methyl group from the parent molecular ion, leading to a significant (M-15) ion peak. docbrown.info The resulting fragment ions are diagnostic and can be used to confirm the structure of the analyte. The presence of the methoxy group on the phenyl ring also influences the fragmentation, potentially leading to ions corresponding to the methoxybenzyl moiety. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) Ų |

| [M+H]⁺ | 180.13829 | 140.7 |

| [M+Na]⁺ | 202.12023 | 147.8 |

| [M-H]⁻ | 178.12373 | 144.0 |

| [M]⁺ | 179.13046 | 141.0 |

| Data sourced from computational predictions. uni.luuni.lu |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and isomeric composition of synthesized compounds. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Chiral Stationary Phase Chromatography are routinely used to analyze 1-(3-Methoxyphenyl)-2-methylpropan-2-amine.

HPLC is a powerful tool for the separation, identification, and quantification of non-volatile compounds. For a compound like 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, reversed-phase HPLC (RP-HPLC) is a common method of choice. youtube.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. youtube.com

The retention time of the compound is influenced by its polarity; more polar compounds elute earlier. youtube.com The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities or byproducts.

Table 2: Illustrative HPLC Method Parameters for Aryl-Alkylamine Analysis

| Parameter | Condition |

| Column | C18 (nonpolar) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient (polar) |

| Detection | UV-Vis at a specific wavelength (e.g., 210 nm) nih.gov |

| Flow Rate | Typically 1 mL/min nih.gov |

| Temperature | Controlled, e.g., 25°C nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel or alumina (B75360) plate (stationary phase). researchgate.net For amines, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) with a small amount of a polar solvent and possibly a base like triethylamine (B128534) to prevent spot tailing. sciencemadness.org Visualization of the spots can be achieved using UV light, if the compounds are UV-active, or by staining with a reagent such as ninhydrin (B49086) or iodine, which are commonly used for visualizing amines. rsc.orglibretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 3: General TLC Solvent Systems for Aromatic Amines

| Stationary Phase | Mobile Phase Composition (v/v) | Visualization |

| Silica Gel G researchgate.net | Benzene:Ethyl Acetate (9:1) researchgate.net | Iodine Chamber researchgate.net |

| Silica Gel | Hexane:Ethyl Acetate (variable ratios) researchgate.net | UV light, KMnO₄ stain libretexts.org |

| Alumina | Ether:Benzene mixtures sciencemadness.org | Iodine Chamber libretexts.org |

Since 1-(3-Methoxyphenyl)-2-methylpropan-2-amine possesses a chiral center at the C2 position of the propane chain, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial in many research contexts. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. nih.govnih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times. nih.gov For primary amines like 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, crown ether-based CSPs can be particularly effective. The recognition mechanism often involves the interaction between the charged primary ammonium (B1175870) group of the analyte and the crown ether structure. nih.gov The separation factor (α) and resolution factor (Rs) are key parameters that quantify the effectiveness of the chiral separation. An isocratic mobile phase, often a mixture of an organic solvent and an acidic modifier, is typically used. nih.gov The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example of a Chiral HPLC System for Phenylalkylamine Resolution

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Crown ether-based) nih.gov |

| Mobile Phase | Isocratic, e.g., n-Hexane:Isopropanol (95:5 v/v) nih.gov |

| Detection | UV at a suitable wavelength |

| Analysis Goal | Determination of enantiomeric purity/excess (% ee) |

Molecular and Cellular Pharmacological Investigations of 1 3 Methoxyphenyl 2 Methylpropan 2 Amine

In Vitro Receptor Binding Profiles

Direct in vitro studies on the interaction of 1-(3-methoxyphenyl)-2-methylpropan-2-amine with monoamine transporters are limited in the available scientific literature. However, research on its close structural analog, meta-methoxyamphetamine (MMA), provides significant insights into its likely pharmacological profile. A 1977 study investigated the effects of ortho-, meta-, and para-methoxyamphetamine on the release and uptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in rat brain tissue slices. nih.gov

The study revealed that the position of the methoxy (B1213986) group on the phenyl ring significantly influences the compound's potency at each of the monoamine transporters. For meta-methoxyamphetamine (MMA), the potencies for inducing the release of neurotransmitters were found to be less than d-amphetamine for dopamine and norepinephrine but roughly equivalent for serotonin. nih.gov In terms of inhibiting neurotransmitter reuptake, MMA was less potent than d-amphetamine across all three monoamine systems but showed a higher potency for the serotonin transporter compared to the ortho-isomer. nih.gov

The relative potencies of MMA compared to its isomers (OMA - ortho, PMA - para) and d-amphetamine (A) are summarized below.

Table 1: Relative Potencies of Methoxyamphetamine Isomers on Monoamine Release and Uptake Inhibition (Data sourced from Tseng et al., 1977) nih.gov

| Activity | Monoamine System | Potency Ranking |

|---|---|---|

| Neurotransmitter Release | Serotonin (3H-5-HT) | PMA > MMA ≥ A > OMA |

| Norepinephrine (3H-NE) | A ≥ PMA = MMA > OMA | |

| Dopamine (3H-DA) | A > MMA > PMA ≥ OMA | |

| Uptake Inhibition | Serotonin (3H-5-HT) | PMA > MMA > A > OMA |

| Norepinephrine (3H-NE) | A > PMA ≥ MMA > OMA | |

| Dopamine (3H-DA) | A > MMA > PMA > OMA |

These findings suggest that 1-(3-methoxyphenyl)-2-methylpropan-2-amine, as a close analog of MMA, likely functions as a releasing agent and uptake inhibitor at serotonin, norepinephrine, and dopamine transporters, with a notable potency at the serotonin transporter.

Based on the performed searches of scientific literature, no specific data is available regarding the in vitro binding affinities of 1-(3-methoxyphenyl)-2-methylpropan-2-amine for adrenergic, histaminergic, or various other serotonergic receptor subtypes. Research has primarily focused on its interaction with monoamine transporters.

Enzyme Interaction and Modulation Studies

While direct studies on the MAO-inhibiting properties of 1-(3-methoxyphenyl)-2-methylpropan-2-amine are not present in the reviewed literature, research on its positional isomer, p-methoxyamphetamine (PMA), indicates a significant interaction with monoamine oxidase. A study published in 1980 identified p-methoxyamphetamine as a potent, reversible, and selective inhibitor of MAO-A in vitro. nih.gov The study reported a Ki value of 0.22 µM for the inhibition of 5-HT oxidation by MAO in mouse brain, making it over 20 times more potent than d-amphetamine as an MAO-A inhibitor. nih.gov Its activity against MAO-B was found to be weak. nih.gov

Another related compound, para-methoxymethamphetamine (PMMA), also acts as a potent MAO-A inhibitor. wikipedia.org These findings for the para-isomer suggest that methoxy-substituted amphetamines as a class have the potential to inhibit MAO enzymes, particularly the MAO-A isoform. However, without direct experimental data, the specific MAO inhibition profile of the meta-isomer, 1-(3-methoxyphenyl)-2-methylpropan-2-amine, remains unconfirmed.

There is no information available in the searched scientific literature regarding the interaction or modulation of 1-(3-methoxyphenyl)-2-methylpropan-2-amine with other relevant enzyme systems, such as the cytochrome P450 (CYP450) family of enzymes involved in drug metabolism.

Structure-Activity Relationship (SAR) Studies on Analogs

Structure-activity relationship (SAR) studies on methoxyamphetamine analogs demonstrate that the position of the methoxy substituent on the aromatic ring is a critical determinant of their pharmacological activity at monoamine transporters. nih.gov

The comparative analysis of ortho- (OMA), meta- (MMA), and para-methoxyamphetamine (PMA) reveals distinct profiles:

Serotonergic Activity : The para-position for the methoxy group confers the highest potency for both increasing the release and inhibiting the uptake of serotonin (5-HT). nih.gov The potency order for both actions is PMA > MMA > d-amphetamine > OMA. This indicates that the 4-methoxy substitution is optimal for serotonergic effects. nih.gov

Dopaminergic Activity : In contrast, activity at the dopamine transporter (DAT) is generally reduced by the presence of a methoxy group compared to d-amphetamine. For both release and uptake inhibition, d-amphetamine is the most potent, followed by the meta-isomer (MMA), and then the para-isomer (PMA). nih.gov The ortho-isomer (OMA) shows the weakest activity at the dopamine transporter. nih.gov

Noradrenergic Activity : For norepinephrine transporter (NET) interactions, d-amphetamine is the most potent inhibitor. The methoxy-substituted analogs show comparable or lesser potency, with the general trend for uptake inhibition being d-amphetamine > PMA ≥ MMA > OMA. nih.gov For norepinephrine release, d-amphetamine, PMA, and MMA show roughly similar high potency, while OMA is significantly less active. nih.gov

These SAR findings highlight a key trade-off: shifting the methoxy group from the para- to the meta-position decreases serotonergic potency while increasing dopaminergic potency, although still remaining less potent than d-amphetamine at the dopamine transporter. nih.gov The alpha-methyl group on the side chain is known to make these compounds poor substrates for monoamine oxidase, which prolongs their half-life. wikipedia.org

Impact of Aromatic Ring Substitutions

The placement of substituents on the aromatic ring of phenethylamines is a critical determinant of their pharmacological profile, influencing both potency and selectivity for different monoamine transporters and receptors.

In the case of methoxy-substituted amphetamines, the position of the methoxy group (ortho-, meta-, or para-) dictates the balance of effects on serotonin, dopamine, and norepinephrine systems. The parent compound for this analysis is 3-Methoxyamphetamine (3-MA), the alpha-monomethyl analog of the title compound. 3-MA is primarily a releasing agent of norepinephrine and dopamine. wikipedia.org In contrast, the 4-methoxy analog, para-methoxyamphetamine (PMA), is a more selective serotonin releasing agent. This highlights that moving the methoxy group from the 3-position to the 4-position drastically shifts the pharmacological activity away from a catecholamine-focused profile to a serotonin-focused one.

Studies on other phenethylamines have shown that substitution at the 3-position is generally more favorable for activity at catecholamine transporters compared to substitution at the 4-position. nih.gov For instance, in a study on ketamine analogs, which share a substituted aromatic ring, compounds with 2- and 3-position substituents were generally more active than those with 4-position substituents. In a separate analysis of phenethylamine (B48288) derivatives for their affinity to the 5-HT2A receptor, a methoxy group at the meta (R2) position was found to have no significant impact on binding affinity in that specific context. biomolther.orgbiomolther.orgnih.govkoreascience.kr This suggests that the 3-methoxy group on its own does not confer strong serotonin receptor affinity, which is consistent with the transporter-focused activity of 3-MA.

Effects of Side Chain Modifications

Modifications to the ethylamine (B1201723) side chain profoundly influence the mechanism of action of phenethylamine compounds. The key modifications are substitutions on the alpha-carbon and the terminal amine.

The defining feature of amphetamines is a single methyl group at the alpha-carbon. This alpha-methylation generally enhances stimulant properties and provides resistance to metabolism by monoamine oxidase (MAO). The title compound, 1-(3-methoxyphenyl)-2-methylpropan-2-amine, possesses a second methyl group at this position, creating an α,α-dimethyl (gem-dimethyl) substitution.

This gem-dimethyl configuration, also found in the anorectic drug phentermine, significantly alters pharmacology compared to single alpha-methyl analogs. The increased steric bulk of the two methyl groups is known to reduce or prevent the compound from acting as a substrate for monoamine transporters (i.e., a releasing agent). Instead, such compounds are more likely to act as reuptake inhibitors, simply blocking the transporter from without. Furthermore, some compounds with this structural feature have been shown to act as inhibitors of monoamine oxidase (MAO). For example, (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine was identified as a selective, reversible inhibitor of MAO-A. nih.gov This suggests that 1-(3-methoxyphenyl)-2-methylpropan-2-amine may function as a monoamine reuptake inhibitor and/or a MAO inhibitor, rather than a releasing agent like its 3-MA analog.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor for the biological activity of many drugs, as molecular targets like receptors and transporters are chiral. However, 1-(3-methoxyphenyl)-2-methylpropan-2-amine is an achiral molecule. The alpha-carbon, which is a chiral center in standard amphetamines, is bonded to two identical methyl groups in this compound. Therefore, it does not have enantiomers (R/S isomers) and its activity is not subject to stereochemical considerations.

Cellular Mechanism Investigations (in vitro)

As no direct in vitro studies on 1-(3-methoxyphenyl)-2-methylpropan-2-amine are publicly available, the following sections describe the cellular pharmacology of its closest structural and functional analog, 3-Methoxyamphetamine (3-MA) . It is critical to note that the α,α-dimethyl substitution in the title compound would likely alter these properties significantly, potentially reducing its efficacy as a releasing agent.

Ligand-Target Interactions

3-Methoxyamphetamine (3-MA) interacts with several key molecular targets within the central nervous system, primarily the transporters for the monoamine neurotransmitters. Its primary mechanism is as a releasing agent at catecholamine transporters. wikipedia.org

In vitro studies using rat brain synaptosomes have quantified its potency for inducing the release of norepinephrine and dopamine. wikipedia.org The compound also demonstrates weak affinity for serotonin receptors and is a weak agonist at the trace amine-associated receptor 1 (TAAR1), a receptor that modulates the function of monoamine transporters. wikipedia.orgwikipedia.org

| Target | Assay | Value | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | NE Release (EC50) | 58.0 nM | wikipedia.org |

| Dopamine Transporter (DAT) | DA Release (EC50) | 103 nM | wikipedia.org |

| 5-HT1 Receptor | Binding Affinity (Ki) | 2,660 nM | wikipedia.org |

| 5-HT2 Receptor | Binding Affinity (Ki) | 7,850 nM | wikipedia.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Weak (µM potency) | wikipedia.org |

Modulatory Effects on Biochemical Pathways

The interaction of amphetamine-like substances with monoamine transporters initiates a cascade of downstream cellular events. nih.gov The primary biochemical pathway modulated by 3-MA is the efflux of monoamine neurotransmitters from the presynaptic neuron. This process is distinct from simple reuptake inhibition seen with drugs like cocaine.

As a transporter substrate, 3-MA is taken up into the neuron. Once inside, it disrupts the proton gradient of synaptic vesicles via interaction with the vesicular monoamine transporter 2 (VMAT2). This disruption causes monoamines (dopamine and norepinephrine) to move from the vesicles into the cytoplasm. The accumulation of cytoplasmic monoamines then causes the membrane-bound transporters (DAT and NET) to reverse their direction of transport, releasing the neurotransmitters into the synapse. wikipedia.org This pathway leads to a rapid and sustained increase in extracellular monoamine concentrations.

Additionally, the activation of TAAR1 by compounds like 3-MA can further modulate transporter function through protein kinase A (PKA) and protein kinase C (PKC) signaling, contributing to the reversal of transporter flow and the resulting neurotransmitter efflux. wikipedia.org

Preclinical Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Fate using Hepatic Microsomes and Cell Systems

In vitro models utilizing hepatic microsomes and cell systems are fundamental tools for elucidating the metabolic pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.

Cytochrome P450 (CYP) Mediated Transformations (e.g., N-demethylation, Aromatic Hydroxylation)

Studies on the structurally related compound methoxyphenamine have demonstrated that it undergoes extensive metabolism mediated by the cytochrome P-450 system. nih.gov In vitro experiments using rat liver preparations have identified several key phase I metabolic pathways, including N-demethylation, O-demethylation, and aromatic hydroxylation. nih.govtandfonline.com The formation of metabolites such as O-desmethylmethoxyphenamine (O-desmethyl-MP), N-desmethylmethoxyphenamine (N-desmethyl-MP), and 5-hydroxymethoxyphenamine (5-hydroxy-MP) has been observed. nih.gov The involvement of the NADPH-dependent cytochrome P-450 system in these transformations is indicated by the inhibition of these pathways by SKF 525-A and carbon monoxide. nih.govtandfonline.com

Further investigations using microsomes from human cells expressing CYP2D6 have confirmed the significant role of this specific isozyme in the metabolism of methoxyphenamine. nih.gov CYP2D6 is responsible for the O-demethylation and aromatic hydroxylation of methoxyphenamine, leading to the formation of O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine, respectively. nih.gov Interestingly, this particular study did not observe N-demethylation to be catalyzed by CYP2D6. nih.gov The oxidation of phenethylamine (B48288) derivatives, a class of compounds to which 1-(3-Methoxyphenyl)-2-methylpropan-2-amine belongs, is a known function of CYP2D6. nih.gov For instance, 3-methoxyphenethylamine undergoes O-demethylation and subsequent ring hydroxylation, catalyzed by CYP2D6. nih.gov

Given the structural similarities, it is highly probable that 1-(3-Methoxyphenyl)-2-methylpropan-2-amine also serves as a substrate for various CYP enzymes, leading to analogous transformations such as N-dealkylation at the amine group and hydroxylation of the aromatic ring.

Table 1: Predicted CYP450-Mediated Metabolites of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine Based on Analogous Compounds

| Metabolite Name | Metabolic Reaction | Precursor Compound Studied |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-methylpropan-2-amine | O-demethylation | Methoxyphenamine nih.gov |

| 1-(3-Methoxyphenyl)-2-aminopropane | N-demethylation | Methoxyphenamine nih.gov |

| 1-(3-Methoxy-4-hydroxyphenyl)-2-methylpropan-2-amine | Aromatic Hydroxylation | Methoxyphenamine nih.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following phase I metabolism, the resulting metabolites, which now possess functional groups such as hydroxyl moieties, can undergo phase II conjugation reactions. Glucuronidation and sulfation are common pathways that increase the water solubility of metabolites, facilitating their excretion from the body. nih.gov

While specific in vitro studies on the conjugation of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine are not available, the formation of hydroxylated metabolites of structurally similar compounds strongly suggests that they would be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). fu-berlin.de For example, the phenolic metabolites of methoxyphenamine, such as O-desmethyl-MP and 5-hydroxy-MP, are likely to undergo glucuronidation or sulfation. tandfonline.com Studies on the metabolites of methamphetamine have shown that p-hydroxymethamphetamine is conjugated to form both sulfate and glucuronide derivatives in humans. nih.gov This indicates that the hydroxylated metabolites of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine would likely follow similar conjugation pathways.

Metabolism in Animal Models (in vivo)

In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of a compound, encompassing absorption, distribution, metabolism, and excretion.

Identification of Major and Minor Metabolites

The in vivo metabolism of the related compound 3-methoxyamphetamine has been investigated in dogs, monkeys, and humans. nih.gov These studies have led to the identification of a number of metabolites in urine, providing a valuable model for the potential metabolic pathways of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine.

The identified metabolites of 3-methoxyamphetamine include:

3-O-methyl-alpha-methyldopamine: Resulting from aromatic hydroxylation. nih.gov

1-(3-methoxy-4-hydroxyphenyl)propan-2-ol: Formed through aromatic hydroxylation and subsequent reduction of the side chain. nih.gov

3-hydroxyamphetamine: A product of O-demethylation. nih.gov

1-(3-hydroxyphenyl)propan-2-one: Resulting from O-demethylation and oxidative deamination. nih.gov

1-(3-hydroxyphenyl)propan-2-ol: Formed via O-demethylation and reduction of the side chain. nih.gov

1-(3-methoxyphenyl)propan-2-ol: A product of the reduction of the side-chain ketone. nih.gov

1-(3-methoxyphenyl)propane-1,2-diol: Resulting from further oxidation of the side chain. nih.gov

These findings suggest that 1-(3-Methoxyphenyl)-2-methylpropan-2-amine would likely undergo similar extensive metabolism in vivo, leading to a variety of hydroxylated, demethylated, and oxidized products.

Table 2: Potential In Vivo Metabolites of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine Based on 3-methoxyamphetamine Metabolism

| Potential Metabolite | Metabolic Pathway |

|---|---|

| 1-(3-Hydroxy-4-methoxyphenyl)-2-methylpropan-2-amine | Aromatic Hydroxylation |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-ol | Aliphatic Hydroxylation |

| 1-(3-Hydroxyphenyl)-2-methylpropan-2-amine | O-Demethylation |

| 1-(3-Hydroxyphenyl)-2-methylpropan-2-ol | O-Demethylation and Aliphatic Hydroxylation |

Theoretical and Research Applications of 1 3 Methoxyphenyl 2 Methylpropan 2 Amine

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

In the field of organic chemistry, the utility of a compound is often defined by its ability to serve as a precursor for more complex molecules. 1-(3-Methoxyphenyl)-2-methylpropan-2-amine is recognized as a pharmaceutical intermediate. hairuichem.com Its structure, comprising a reactive primary amine and a modifiable methoxy-substituted phenyl ring, makes it a versatile building block.

Synthetic chemists can utilize the primary amine group for a variety of transformations, including amidation, alkylation, and the formation of imines or sulfonamides. These reactions allow for the attachment of diverse functional groups, leading to the creation of extensive chemical libraries. The methoxyphenyl group can also be modified; for instance, the methyl ether can be cleaved to reveal a phenol, providing another site for chemical diversification. While specific, large-scale synthesis pathways starting directly from this amine are not extensively detailed in public literature, related ketones such as 1-(3-methoxyphenyl)propan-1-one serve as key starting materials for pharmacologically important molecules, highlighting the value of the 3-methoxyphenylpropane core structure in synthesis. evitachem.com The synthesis of related chiral amines, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a crucial intermediate for the drug Apremilast, underscores the importance of this class of compounds as building blocks for complex therapeutic agents. google.comgoogle.com

Scaffold for Medicinal Chemistry Research

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that provides the essential framework for interaction with a biological target. The 1-(3-methoxyphenyl)-2-methylpropan-2-amine structure serves as a valuable scaffold for designing new biologically active molecules, particularly due to its resemblance to phenethylamines, a class known for a wide range of pharmacological activities. evitachem.com The concept of using well-defined three-dimensional structures as starting points is a powerful strategy in fragment-based drug discovery. rsc.org

The modification of a lead scaffold is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The 1-(3-methoxyphenyl)-2-methylpropan-2-amine framework offers several points for modification to create novel analogs.

Aromatic Ring Substitution: The phenyl ring can be further substituted to explore structure-activity relationships (SAR). Adding or moving substituents can alter electronic properties and steric interactions with a target protein.

Amine Group Modification: The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to change the molecule's polarity, basicity, and hydrogen bonding capacity.

Alkoxy Group Variation: The 3-methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or converted to a hydroxyl group to fine-tune binding interactions.

Chemical probes are specialized molecules used to study and manipulate biological systems. They are designed to interact with a specific protein or pathway with high selectivity. Should 1-(3-methoxyphenyl)-2-methylpropan-2-amine or one of its analogs demonstrate a specific biological activity, it could be developed into a chemical probe. hairuichem.com This development typically involves incorporating a reporter tag (like a fluorescent dye), a photo-reactive group for covalent labeling of the target protein, or an affinity tag (like biotin) for pull-down experiments to identify binding partners. While no specific probes based on this exact molecule are currently reported, its status as a versatile intermediate suggests its potential for such applications. hairuichem.com

The structural similarity of 1-(3-methoxyphenyl)-2-methylpropan-2-amine to known phenethylamines suggests its potential for activity within the central nervous system (CNS). Many CNS-active drugs contain this core scaffold. Preclinical research would involve evaluating the compound in various in vitro and in vivo models to assess its effects on neurotransmitter systems, receptor binding, and behavioral outcomes.

Furthermore, compounds containing methoxyphenyl groups have been investigated for various metabolic effects. For instance, a related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, has been studied for its effects on muscle function and metabolism, demonstrating that this structural motif is relevant for research into metabolic conditions. nih.gov Although direct preclinical data on the hypolipidemic (lipid-lowering) effects of 1-(3-methoxyphenyl)-2-methylpropan-2-amine are not available in the reviewed literature, its potential as a research chemical makes it a candidate for screening in such therapeutic areas.

Computational Chemistry and In Silico Modeling

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, guiding synthetic efforts and helping to elucidate biological mechanisms. These in silico methods are integral to modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is used to predict the binding affinity and mode of interaction between a ligand and its target. For 1-(3-methoxyphenyl)-2-methylpropan-2-amine, docking studies could be used to screen it against a panel of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels, to generate hypotheses about its potential pharmacological profile.

The process involves generating a 3D model of the ligand and placing it into the binding site of a protein whose structure is known. nih.gov The software then calculates the most stable binding poses and estimates the binding energy. ugm.ac.id While specific docking studies for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine are not prominently published, the table below illustrates the type of data that such a study would generate, showing hypothetical interactions with a CNS target like the Dopamine (B1211576) D2 Receptor.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Dopamine D2 Receptor (Hypothetical) | -8.5 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| Serotonin (B10506) Transporter (SERT) (Hypothetical) | -7.9 | Tyr95, Ile172, Phe335 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) (Hypothetical) | -7.2 | Tyr398, Tyr435, Cys172 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only and represents the type of results generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new or untested compounds, thereby streamlining the process of drug discovery and development by prioritizing the synthesis and testing of molecules with the highest predicted efficacy and desired properties. mdpi.commdpi.com

While specific QSAR studies focused solely on 1-(3-Methoxyphenyl)-2-methylpropan-2-amine are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this compound and its analogs. Research on related phenethylamine (B48288) and cathinone (B1664624) derivatives provides a solid framework for how such models would be constructed and utilized. biomolther.orgbiomolther.org

A QSAR study on 1-(3-Methoxyphenyl)-2-methylpropan-2-amine and its congeners would involve the following steps:

Data Set Compilation: A series of structurally similar molecules with varying substituents on the phenyl ring or modifications to the alkylamine side chain would be synthesized. Their biological activity, such as binding affinity to a specific receptor or transporter, would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be employed to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govtaylorfrancis.com

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a compound like 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, key structural features that would be varied in a QSAR study include the position and nature of the substituent on the phenyl ring (e.g., methoxy (B1213986), chloro, methyl) and alterations to the amine group. frontiersin.org The resulting models could predict how these structural changes influence activity at targets like the dopamine transporter (DAT) or serotonin transporter (SERT), providing insights into the structure-activity relationships governing the pharmacological profile of this class of compounds. acs.orgmdpi.com Studies on analogous compounds have shown that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity. mdpi.com

Table 1: Key Molecular Descriptors in QSAR Modeling

| Descriptor Type | Description | Potential Influence on Activity |

|---|---|---|

| Electronic | Describes the distribution of electrons in the molecule (e.g., Hammett constants, partial charges). | Can affect electrostatic interactions with the receptor binding site. |

| Steric | Relates to the size and shape of the molecule (e.g., molar refractivity, van der Waals volume). | Can influence how well the molecule fits into the binding pocket. |

| Hydrophobic | Quantifies the molecule's lipophilicity (e.g., LogP, LogD). | Affects the molecule's ability to cross biological membranes and interact with hydrophobic regions of the receptor. |

| Topological | Numerical indices derived from the 2D representation of the molecule. | Can capture aspects of molecular branching and connectivity. |

| 3D Descriptors | Derived from the 3D conformation of the molecule (e.g., CoMFA/CoMSIA fields). | Provide a more detailed representation of the molecule's shape and electronic properties in three-dimensional space. |

This table is a generalized representation of descriptor types used in QSAR studies.

Applications in Analytical Reference Standards and Forensic Research

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic laboratories, which require accurate and reliable analytical methods for their identification. nih.govmdpi.com 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, as a distinct chemical entity, serves as a crucial analytical reference standard for this purpose. The availability of a well-characterized standard is essential for the validation of analytical methods and the unambiguous identification of the compound in seized materials or biological samples. nih.govfrontiersin.org

A primary challenge in the forensic analysis of designer drugs is the differentiation of positional isomers—compounds that have the same molecular formula but differ in the position of substituents on the aromatic ring. taylorfrancis.comacs.orguva.nl For example, 1-(3-Methoxyphenyl)-2-methylpropan-2-amine must be distinguished from its 2-methoxy and 4-methoxy isomers. While these isomers may have similar mass spectra, their chromatographic behavior and sometimes subtle differences in their fragmentation patterns can be used for differentiation. researchgate.netresearchgate.net

Common analytical techniques employed in forensic laboratories for the identification of such compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique in forensic drug analysis. oup.com While the electron ionization (EI) mass spectra of positional isomers can be very similar, their separation can often be achieved through chromatography. Derivatization of the amine group can also introduce structural differences that lead to more distinct mass spectra. uva.nlresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of NPS. frontiersin.orgoup.com It can often provide better separation of isomers and the fragmentation patterns obtained from techniques like collision-induced dissociation (CID) can aid in their differentiation. researchgate.net

The availability of a certified reference standard for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine allows forensic laboratories to:

Develop and validate analytical methods for its detection. nih.gov

Determine retention times and mass spectral data specific to this isomer.

Confirm the identity of the compound in casework by direct comparison.

Quantify the amount of the substance in a given sample.

Table 2: Analytical Techniques for the Identification of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine

| Technique | Principle | Application in Isomer Differentiation |

|---|---|---|

| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass analysis. | Can separate positional isomers based on differences in retention time. Derivatization can enhance separation and spectral differences. |

| LC-MS/MS | Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass analysis of precursor and product ions. | Often provides superior chromatographic separation of isomers. Product ion scans can reveal subtle structural differences. |

| Infrared Spectroscopy (IR) | Measures the absorption of infrared radiation by the molecule, providing a "fingerprint" based on its vibrational modes. | Can distinguish between isomers due to differences in the vibrational frequencies of their chemical bonds. |

This table outlines common analytical techniques and their applicability to the analysis of positional isomers.

Immunochemical Applications (e.g., Hapten Design)

Immunochemical methods, such as immunoassays, offer a rapid and sensitive approach for the detection of small molecules, including drugs of abuse. nih.govtandfonline.com However, small molecules like 1-(3-Methoxyphenyl)-2-methylpropan-2-amine are not immunogenic on their own, meaning they cannot elicit an antibody response. To overcome this, the small molecule is covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov In this context, the small molecule is referred to as a hapten. The resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies that are specific to the hapten. nih.govnih.govrti.org

The design of the hapten is a critical step in the development of a specific and sensitive immunoassay. nih.gov Key considerations in the design of a hapten for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine would include:

Point of Attachment: A linker arm must be attached to the hapten at a position that is distal from the key structural features that are to be recognized by the antibody. For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, attachment through the phenyl ring would likely preserve the characteristic 2-methylpropan-2-amine side chain for antibody recognition. nih.govnih.govrti.org

Linker Arm Length and Composition: The length and chemical nature of the linker can influence the presentation of the hapten to the immune system and the subsequent affinity and specificity of the antibodies produced. researchgate.net

Preservation of Stereochemistry: If the target molecule is chiral, the stereochemistry should be maintained during hapten synthesis to ensure the development of stereospecific antibodies.

Once specific antibodies are generated, they can be used to develop various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), for the rapid screening of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine in forensic or clinical samples. researchgate.net The development of such immunoassays could provide a valuable tool for high-throughput screening, complementing more specific but time-consuming chromatographic techniques. rsc.org The ultimate goal is to generate antibodies that can be used in therapies for substance use disorders by sequestering the drug in the bloodstream. nih.govfredhutch.orgjebms.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine |

| 2-methoxy-1-phenylpropan-2-amine |

| 4-methoxy-1-phenylpropan-2-amine |

| Bovine Serum Albumin (BSA) |

| Keyhole Limpet Hemocyanin (KLH) |

| Methamphetamine |

| Amphetamine |

| 3,4-Methylenedioxymethamphetamine (MDMA) |

| Dopamine |

| Serotonin |

| Methcathinone |

| Methylphenidate |

| Trimethoxyamphetamine |

| N,N-dimethyltryptamine (DMT) |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

Future Directions and Emerging Research Avenues for 1 3 Methoxyphenyl 2 Methylpropan 2 Amine

Exploration of Novel Synthetic Routes

While classical methods for synthesizing phenethylamine (B48288) derivatives, such as reductive amination of the corresponding ketone (1-(3-methoxyphenyl)-2-methylpropan-1-one), are established, future research is focused on developing more efficient, sustainable, and scalable synthetic strategies. nih.gov The reductive amination of acetophenones is a common procedure for producing α-phenylethylamines. mdpi.com Emerging avenues include the application of flow chemistry, which can offer improved reaction control, higher yields, and enhanced safety profiles for key steps like nitration, reduction, and amination.

Furthermore, biocatalysis presents a green alternative to traditional chemical methods. The use of enzymes, such as transaminases, could enable the direct and stereoselective amination of a ketone precursor, potentially reducing the number of synthetic steps and minimizing waste. Research into novel catalyst systems, including more efficient and selective metal-based or organocatalytic reagents, continues to be a priority for simplifying the synthesis of this and related compounds.

Advanced Stereochemical Control and Resolution

The 1-(3-Methoxyphenyl)-2-methylpropan-2-amine molecule is chiral, possessing a stereocenter at the C1 position. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for advanced stereochemical control is critical. Future research will likely focus on two main areas: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce the desired enantiomer. This can be achieved through the use of chiral auxiliaries, which temporarily attach to the molecule to guide the stereochemical outcome of a reaction, or through asymmetric catalysis. mdpi.com For instance, chiral catalysts based on transition metals or organocatalysts like L-proline have shown success in the stereoselective synthesis of related ketones and amines. chemicalbook.com

For racemic mixtures, advanced resolution techniques are being explored. While classical resolution involves forming diastereomeric salts with a chiral resolving agent like tartaric acid, newer methods offer greater efficiency. chemicalbook.com Enzymatic kinetic resolution, using enzymes such as lipases that selectively acylate one enantiomer, is a promising approach. mdpi.com Additionally, preparative chiral chromatography is becoming more accessible, allowing for the effective separation of enantiomers on a larger scale.

Table 1: Potential Strategies for Stereochemical Control

| Method | Description | Potential Advantage |

|---|---|---|

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to guide a reaction towards a specific enantiomer. | High enantiomeric excess, catalytic nature reduces waste. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereoselective formation of a new stereocenter. | Well-established, predictable outcomes. |

| Enzymatic Resolution | Enzymes like lipases or proteases selectively react with one enantiomer in a racemic mixture, allowing for separation. | High selectivity, mild reaction conditions, environmentally friendly. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in HPLC or SFC. | Direct separation method, applicable to a wide range of compounds. |

Deeper Elucidation of Molecular Mechanisms

The molecular mechanisms of many substituted phenethylamines involve interaction with monoamine neurotransmitter systems. wikipedia.orgwikipedia.org Many act as releasing agents or reuptake inhibitors at transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), or as agonists at trace amine-associated receptors (TAARs). wikipedia.orgnih.gov For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine specifically, the precise molecular targets and downstream effects are not fully characterized.

Future research should employ a battery of modern pharmacological techniques to build a detailed profile. This includes:

Receptor Binding Assays: To quantify the affinity of the compound for a wide panel of receptors and transporters.

Functional Assays: To determine whether the compound acts as an agonist, antagonist, or modulator at its target sites, using techniques like neurotransmitter release assays in synaptosomes or cell-based signaling studies. nih.gov

In Vivo Studies: Techniques such as microdialysis in animal models can be used to measure real-time changes in neurotransmitter levels in specific brain regions following administration of the compound.

Electrophysiology: To study the effects of the compound on neuronal firing rates. wikipedia.org

A deeper understanding of its structure-activity relationship (SAR) at these targets will be crucial for contextualizing its biological effects. wikipedia.org

Development of Advanced Analytical Techniques for Research Matrices

To accurately study the pharmacokinetics and pharmacodynamics of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, robust and sensitive analytical methods are essential. Future work will focus on developing and validating techniques for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for this type of analysis. nih.gov Future developments may include:

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): For faster analysis times and improved resolution. rsc.org

High-Resolution Mass Spectrometry (HRMS): To provide greater specificity and aid in the identification of unknown metabolites.

Validated Extraction Methods: Improving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols to ensure high recovery and minimal matrix effects. nih.gov

These advanced methods will be critical for conducting detailed metabolic profiling, pharmacokinetic modeling, and for use in forensic and research settings. wikipedia.org

Application in New Material Science or Catalysis

The functional groups within 1-(3-Methoxyphenyl)-2-methylpropan-2-amine—a primary amine and an aromatic ring—present opportunities for its use in material science and catalysis. Research in this area is still nascent but holds significant potential.

In material science, phenethylamines can undergo oxidative polymerization to form thin-film coatings. nih.govacs.org Future studies could investigate whether 1-(3-Methoxyphenyl)-2-methylpropan-2-amine can be used as a monomer or a modifying agent to create novel polymers. These materials could have tailored properties, such as specific surface energies, hydrophobicity, or biocompatibility, making them potentially useful for surface modification of medical devices or as functional components in advanced composites. nih.govacs.org

In catalysis, chiral amines are widely used as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. mdpi.com Once enantiomerically pure forms of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine are available, they could be evaluated as chiral ligands in a variety of chemical transformations, potentially offering unique reactivity or selectivity.

Design of Structurally Diverse Analogs with Tailored Biological Activity

A powerful strategy for understanding the function of a molecule and for developing new chemical entities with specific properties is the systematic design and synthesis of structural analogs. ebi.ac.uk This approach allows for the exploration of the structure-activity relationship (SAR). nih.govnih.gov For 1-(3-Methoxyphenyl)-2-methylpropan-2-amine, future research could explore several modifications:

Aromatic Ring Substitution: The position and nature of the methoxy (B1213986) group could be altered, or additional substituents could be introduced onto the phenyl ring to probe electronic and steric effects on biological activity. nih.gov

Alkyl Chain Modification: The gem-dimethyl group on the alpha-carbon is a key structural feature. Analogs could be synthesized where these methyl groups are changed to other alkyl groups to assess the impact on potency and selectivity.

Amine Substitution: The primary amine could be derivatized to secondary or tertiary amines to investigate how this influences receptor interactions and metabolic stability.